1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one
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Overview
Description
1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one is an organic compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of a trifluoromethyl group, a nonylsulfanyl group, and a propan-2-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with nonylthiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CF3COCH3+C9H19SH→CF3COCH2SC9H19
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential neuroprotective properties and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neuroprotection.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nonylsulfanyl group may contribute to its binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with a phenyl group instead of a nonylsulfanyl group.
1,1,1-Trifluoro-3-hydroxypropan-2-one: A trifluoromethyl ketone with a hydroxyl group.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated trifluoromethyl alcohol .
Uniqueness
1,1,1-Trifluoro-3-nonylsulfanylpropan-2-one is unique due to the presence of the nonylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
92682-25-2 |
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Molecular Formula |
C12H21F3OS |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-nonylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H21F3OS/c1-2-3-4-5-6-7-8-9-17-10-11(16)12(13,14)15/h2-10H2,1H3 |
InChI Key |
YZKRQQCMCVMMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSCC(=O)C(F)(F)F |
Origin of Product |
United States |
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